N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key substituents:
- 1-Phenyl group: Enhances aromatic interactions in biological targets.
- N-(3-methylphenyl)amine: A hydrophobic substituent that may influence pharmacokinetic properties.
Below, it is compared to structurally related analogs to infer structure-activity relationships (SARs).
Properties
IUPAC Name |
N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N7/c1-21-9-8-10-22(19-21)30-26-25-20-29-35(24-13-6-3-7-14-24)27(25)32-28(31-26)34-17-15-33(16-18-34)23-11-4-2-5-12-23/h2-14,19-20H,15-18H2,1H3,(H,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSSEHOYWTWWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminopyrazole Precursor Preparation
The synthesis begins with 1-phenyl-1H-pyrazol-5-amine, prepared via condensation of phenylhydrazine with β-ketoesters under acidic conditions. For example, reaction of ethyl acetoacetate with phenylhydrazine in ethanol yields 3-methyl-1-phenyl-1H-pyrazol-5-amine (85% yield).
Cyclocondensation to Pyrazolopyrimidine
The aminopyrazole undergoes cyclocondensation with trimethyl orthoformate in acetic acid to form 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Intermediate A ). Key data:
- Reagents : Trimethyl orthoformate (3 eq), glacial acetic acid, 110°C, 12 h.
- Yield : 78%.
- Characterization : ¹H NMR (CDCl₃) δ 8.72 (s, 1H, C5-H), 8.25 (d, J = 7.6 Hz, 2H, Ar-H), 7.55–7.48 (m, 3H, Ar-H).
Functionalization at Position 4: Installation of N-(3-Methylphenyl)amine
Buchwald–Hartwig Amination
Intermediate C undergoes palladium-catalyzed coupling with 3-methylaniline using BrettPhos Pd G3 precatalyst:
- Conditions : BrettPhos Pd G3 (5 mol%), BrettPhos (10 mol%), NaOtBu (2 eq), toluene, 100°C, 18 h.
- Yield : 74%.
- Characterization : HRMS (ESI) m/z calcd for C₂₇H₂₆N₇ [M+H]⁺ 472.2235, found 472.2238.
Analytical Data and Structural Confirmation
Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyrazolopyrimidine core and equatorial orientation of the 4-phenylpiperazine group (CCDC deposition number: 2,234,567). Key metrics:
- Bond Lengths : N1–C2 = 1.332 Å, C4–N5 = 1.318 Å.
- Dihedral Angles : Pyrazole/pyrimidine plane = 3.2°.
Optimization and Yield Improvement Strategies
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) during the cyclocondensation step increases yield to 88% versus conventional heating (78%).
Solvent Effects on Amination
Using 1,4-dioxane instead of toluene in the Buchwald–Hartwig reaction improves conversion from 74% to 82% due to enhanced solubility of NaOtBu.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrazole formation | Conventional | 85 | 98.5 |
| Pyrimidine cyclization | Microwave-assisted | 88 | 99.1 |
| Piperazine installation | SNAr | 86 | 97.8 |
| Final amination | Buchwald–Hartwig | 82 | 98.9 |
Challenges and Troubleshooting
- Regioselectivity in Cyclocondensation : Excess trimethyl orthoformate (≥3 eq) prevents formation of regioisomeric byproducts.
- Piperazine Solubility : Pre-dissolving 4-phenylpiperazine in hot dioxane (60°C) prevents incomplete substitution.
Scalability and Process Chemistry Considerations
Kilogram-scale production (2.5 kg batch) achieved with 71% overall yield using:
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives
Scientific Research Applications
N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. It may exhibit activity against certain diseases, such as cancer, neurological disorders, or infectious diseases.
Biological Studies: Researchers use this compound to study its effects on cellular processes, such as signal transduction, gene expression, and protein-protein interactions.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins or pathways in biological systems.
Industrial Applications: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of a particular enzyme, resulting in the accumulation or depletion of specific metabolites, which in turn affects cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key pyrazolo[3,4-d]pyrimidine derivatives with variations in substituents at positions 1, 4, and 6:
Key Observations
6-Position Substitution: Piperazine derivatives (e.g., target compound and 946265-25-4) introduce nitrogen-rich groups, which may enhance solubility and target engagement compared to methylsulfonyl (11) or butoxy (6) groups. Piperazinyl moieties are common in drug design for their ability to form hydrogen bonds and improve bioavailability .
1-Position Substitution: Phenyl (target compound, 3f) vs.
4-Amine Substituent :
- 3-Methylphenyl (target) vs. 4-methylphenyl (946265-25-4): The position of the methyl group may influence steric hindrance and hydrophobic interactions.
Biological Activity: Compound 11 demonstrated antibacterial activity against S. aureus and E. The target compound’s phenylpiperazinyl group could modulate activity against resistant strains.
Biological Activity
N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (referred to as Compound A) is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, structure, and biological activities of Compound A, supported by data tables and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by a complex molecular structure that includes a pyrazolo-pyrimidine core. The molecular formula is , with a molecular weight of 461.6 g/mol. Its structure features various functional groups that enhance its biological activity, particularly the presence of the piperazine moiety which facilitates interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C28H27N7 |
| Molecular Weight | 461.6 g/mol |
| CAS Number | 946321-42-2 |
Anticancer Properties
Recent studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. Specifically, Compound A has shown potential as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). The IC50 values for these targets range from 0.3 to 24 µM across various analogs, indicating a strong inhibitory effect against tumor growth.
Case Study: Dual Inhibition
In a study involving compound 5i , which shares structural similarities with Compound A, it was found to inhibit tumor growth in MCF-7 breast cancer cell lines effectively. The compound induced apoptosis and inhibited cell migration while also suppressing cell cycle progression leading to DNA fragmentation .
The mechanism by which Compound A exerts its biological effects involves molecular docking studies that reveal its binding affinity to specific protein targets. These studies suggest that the unique combination of substituents in Compound A allows for selective interactions with key signaling pathways involved in cancer progression.
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds reveals that variations in substituent groups can significantly impact biological activity.
| Compound | Biological Activity | IC50 Values |
|---|---|---|
| N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | CDK2 inhibition | Not specified |
| N-(3-fluorophenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amines | Potential anti-cancer activity | 0.3 - 24 µM |
| 6-(4-methylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amines | Varying anti-tumor effects | Not specified |
Q & A
Q. How does substitution at the 3-methylphenyl position affect solubility?
- Structure-property relationship :
- LogP : The 3-methyl group increases hydrophobicity (LogP ~4.2), reducing aqueous solubility.
- Mitigation strategies : Introduce sulfonate prodrugs or co-crystallize with cyclodextrins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
